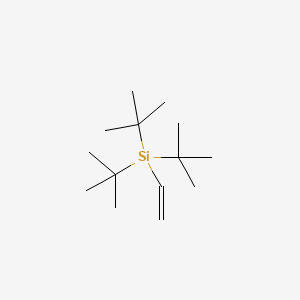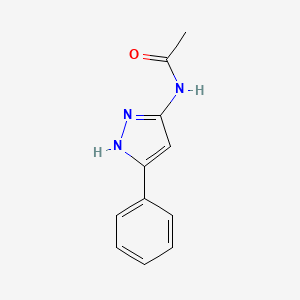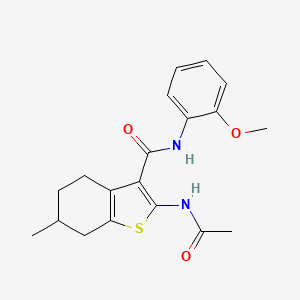
Tri-tert-butyl(ethenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl(ethenyl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and an ethenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(ethenyl)silane typically involves the reaction of tert-butylchlorosilane with an appropriate ethenyl-containing reagent under controlled conditions. One common method involves the use of a Grignard reagent, such as ethenylmagnesium bromide, to introduce the ethenyl group to the silicon atom. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-tert-butyl(ethenyl)silane can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced using hydrosilanes or other reducing agents to form different silane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane and polymethylhydrosiloxane are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: Functionalized silanes with different substituents replacing the tert-butyl groups.
Applications De Recherche Scientifique
Tri-tert-butyl(ethenyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of Tri-tert-butyl(ethenyl)silane involves its ability to participate in various chemical reactions through the silicon atom. The ethenyl group provides a site for further functionalization, while the tert-butyl groups offer steric protection, enhancing the stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Another organosilicon compound with three ethyl groups attached to silicon.
Tri-tert-butylsilane: Similar structure but lacks the ethenyl group.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to silicon.
Uniqueness
Tri-tert-butyl(ethenyl)silane is unique due to the presence of both tert-butyl and ethenyl groups, which provide a combination of steric protection and reactivity. This makes it a versatile compound for various synthetic applications and distinguishes it from other similar silanes.
Propriétés
Numéro CAS |
89200-87-3 |
|---|---|
Formule moléculaire |
C14H30Si |
Poids moléculaire |
226.47 g/mol |
Nom IUPAC |
tritert-butyl(ethenyl)silane |
InChI |
InChI=1S/C14H30Si/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h11H,1H2,2-10H3 |
Clé InChI |
JJWXYRUDMPLSPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C=C)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)

![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)


![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
![1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)](/img/structure/B14144960.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)
![2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid](/img/structure/B14144971.png)
![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)
![2-((2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14144980.png)
![(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)
